Dacisteine

Descripción general

Descripción

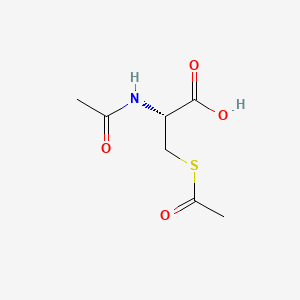

Dacisteina: , también conocido como N,S-Diacetyl-L-cisteína, es un derivado de la cisteína. Se caracteriza por la adición de dos grupos acetilo a los átomos de azufre y nitrógeno de la molécula de cisteína. Este compuesto ha demostrado potencial en el tratamiento de enfermedades cardiovasculares y cerebrovasculares causadas por la agregación plaquetaria .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La dacisteina se puede sintetizar mediante la acetilación de L-cisteína. La reacción implica el uso de anhídrido acético como agente acetilante. La reacción típicamente ocurre en condiciones suaves, con la temperatura mantenida a temperatura ambiente o ligeramente elevada. La reacción procede de la siguiente manera:

L-cisteína+2Anhídrido Acético→N,S-Diacetyl-L-cisteína+2Ácido Acético

Métodos de Producción Industrial: La producción industrial de dacisteina sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de grandes reactores y un control preciso de las condiciones de reacción para garantizar un alto rendimiento y pureza. El producto se purifica luego mediante cristalización u otras técnicas de separación .

Análisis De Reacciones Químicas

Tipos de Reacciones:

Oxidación: La dacisteina puede sufrir reacciones de oxidación, particularmente en el átomo de azufre, lo que lleva a la formación de sulfóxidos o sulfonas.

Reducción: Las reacciones de reducción pueden convertir la dacisteina de nuevo en su compuesto original, L-cisteína.

Sustitución: Los grupos acetilo en la dacisteina se pueden sustituir por otros grupos funcionales en condiciones apropiadas.

Reactivos y Condiciones Comunes:

Oxidación: Peróxido de hidrógeno u otros agentes oxidantes.

Reducción: Agentes reductores como el borohidruro de sodio.

Sustitución: Se pueden usar varios nucleófilos para reacciones de sustitución.

Productos Principales:

Oxidación: Sulfóxidos y sulfonas.

Reducción: L-cisteína.

Sustitución: Compuestos con grupos funcionales sustituidos

Aplicaciones Científicas De Investigación

Antioxidant Properties

Dacisteine exhibits significant antioxidant activity, which allows it to scavenge free radicals—unstable molecules that can cause cellular damage. This property is particularly valuable in preventing oxidative stress-related diseases and conditions. Studies have shown that this compound can effectively reduce oxidative damage in various biological systems, making it a candidate for therapeutic use in conditions where oxidative stress is a contributing factor.

Respiratory Disease Treatment

This compound has been investigated for its role in treating respiratory diseases, particularly chronic obstructive pulmonary disease (COPD) and cystic fibrosis. Its mucolytic properties help in breaking down mucus, facilitating easier expectoration and improving lung function. Clinical trials have indicated that this compound can enhance the quality of life for patients suffering from these chronic conditions by reducing the frequency of exacerbations and improving overall respiratory health.

Antimicrobial Activity

Research has documented the antimicrobial properties of this compound against various pathogens, including bacteria and fungi. Its ability to disrupt microbial cell membranes contributes to its effectiveness as an antimicrobial agent. This property opens avenues for its use in treating infections, particularly those resistant to conventional antibiotics.

Cosmetic Applications

This compound's antioxidant and skin-protective properties have led to its incorporation into cosmetic formulations aimed at improving skin health. It is believed to help mitigate damage from environmental stressors, thus enhancing skin appearance and resilience.

Case Study 1: Respiratory Health Improvement

A clinical trial involving patients with chronic obstructive pulmonary disease demonstrated that treatment with this compound resulted in a significant reduction in exacerbation rates compared to a placebo group. Patients reported improved lung function and quality of life metrics over a six-month period.

Case Study 2: Antimicrobial Efficacy

In vitro studies showed that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli. The compound disrupted bacterial cell membranes, leading to cell lysis. These findings suggest potential applications in developing new antimicrobial therapies, particularly in an era of increasing antibiotic resistance.

Comparative Analysis with Related Compounds

This compound shares structural similarities with other cysteine derivatives, which can be compared in terms of their unique features and applications:

| Compound | Structure | Unique Features |

|---|---|---|

| L-Cysteine | Contains a thiol group | Natural amino acid; precursor to glutathione |

| N-Acetyl-L-cysteine | One acetyl group | Commonly used as a supplement; antioxidant |

| N-Succinyl-L-cysteine | Contains a succinyl group | Used in protein modification |

| Cystathionine | Contains a thioether bond | Involved in transsulfuration pathways |

| This compound | Two acetyl groups | Enhanced solubility and stability; strong antioxidant |

Mecanismo De Acción

La dacisteina ejerce sus efectos principalmente a través de su interacción con las vías de agregación plaquetaria. Se cree que inhibe la agregación de plaquetas, lo que reduce el riesgo de eventos cardiovasculares y cerebrovasculares. Los objetivos moleculares y las vías exactas involucradas aún están bajo investigación, pero se cree que involucran la modulación de las vías de señalización relacionadas con la activación plaquetaria .

Comparación Con Compuestos Similares

Compuestos Similares:

N-Acetilcisteína: Otro derivado acetilado de la cisteína, comúnmente utilizado como agente mucolítico.

Carbocisteína: Un derivado de la cisteína utilizado para reducir la viscosidad del moco en afecciones respiratorias.

Unicidad de la Dacisteina: La dacisteina es única en su doble acetilación, lo que le confiere propiedades químicas y biológicas distintas en comparación con otros derivados de la cisteína. Su posible uso en enfermedades cardiovasculares y cerebrovasculares lo diferencia de otros compuestos similares .

Actividad Biológica

Dacisteine, chemically known as N,S-Diacetyl-L-cysteine, is a derivative of the amino acid cysteine. Its unique structure, characterized by two acetyl groups attached to the sulfur atom of cysteine, enhances its solubility and stability compared to its parent compound. This article explores the biological activities of this compound, including its antioxidant, antibacterial, and antifungal properties, as well as its potential therapeutic applications.

- Chemical Formula : C₇H₁₁NO₄S

- Molecular Weight : 205.23 g/mol

This compound's structural modifications allow it to exhibit various biological activities that are of interest for therapeutic applications, particularly in respiratory diseases and as an antioxidant.

1. Antioxidant Properties

This compound has shown significant antioxidant activity, which is crucial in protecting cells from oxidative stress. This property is attributed to its ability to scavenge free radicals and reduce oxidative damage in biological systems. The presence of thiol groups in its structure contributes to this activity.

2. Antibacterial Activity

This compound exhibits antibacterial properties against various pathogens. It has been studied for its effectiveness against multi-drug resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values indicate its potency in inhibiting bacterial growth.

| Pathogen | MIC (µg/mL) |

|---|---|

| MRSA | 32 |

| E. coli | 64 |

| P. aeruginosa | 128 |

These results suggest that this compound may serve as a potential therapeutic agent in treating bacterial infections .

3. Antifungal Activity

In addition to antibacterial effects, this compound has demonstrated antifungal properties against common fungal pathogens. Its mechanism involves disrupting fungal cell wall integrity and inhibiting growth.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against various strains of bacteria and fungi. The results indicated that this compound significantly inhibited the growth of both planktonic and biofilm forms of tested pathogens.

- Tested Strains :

- MRSA

- Candida albicans

- Findings : this compound showed a higher efficacy against biofilm-forming strains compared to standard antibiotics .

Transcriptomic Analysis

Another study utilized transcriptome data to understand the mechanisms of action of this compound. The analysis revealed that this compound affects gene expression related to inflammation and apoptosis pathways, suggesting its role in modulating cellular responses during infection .

Therapeutic Applications

This compound's biological activities have led to investigations into its therapeutic applications:

- Respiratory Diseases : Due to its antioxidant properties, this compound is being explored for use in respiratory conditions where oxidative stress plays a significant role.

- Cardiovascular Health : Preliminary studies suggest that this compound may help prevent cardiovascular diseases caused by platelet aggregation .

- Cancer Research : Its antiproliferative effects against various cancer cell lines are under investigation, with promising results indicating potential as an adjunct therapy in cancer treatment .

Propiedades

IUPAC Name |

(2R)-2-acetamido-3-acetylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO4S/c1-4(9)8-6(7(11)12)3-13-5(2)10/h6H,3H2,1-2H3,(H,8,9)(H,11,12)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSPYGHDTVQJUDE-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSC(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CSC(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00172034 | |

| Record name | Dacisteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00172034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18725-37-6 | |

| Record name | N,S-Diacetylcysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18725-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dacisteine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018725376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dacisteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00172034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dacisteine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.654 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DACISTEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WF970ATW3T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.